3-Ethenylbenzonitrile
Overview
Description
Synthesis Analysis
3-Ethenylbenzonitrile synthesis involves multiple steps, including nitration, esterification, amination, and dehydration, using benzoic acid as the starting material. An improved method for synthesizing 3-ethyl-4-hydroxy-5-methylbenzonitrile involves a non-classical approach by introducing the nitrile via para-selective formylation, followed by transformation of the intermediate aldehyde into the nitrile with hydroxylamine-O-sulfonic acid (HOSA), showcasing the versatility in synthetic approaches for related nitrile compounds (Schäfer & Fleischer, 2023).
Molecular Structure Analysis
The molecular structure of nitrile compounds, including 3-Ethenylbenzonitrile, is significantly influenced by substituents on the benzene ring. Studies using rotational spectroscopy have revealed how electron-withdrawing groups, such as nitro groups, affect the molecular structure by altering electron density and steric interactions (Graneek, Bailey, & Schnell, 2018).
Chemical Reactions and Properties
The chemical reactivity of nitrile compounds can be demonstrated through various reactions, such as nitrosation and subsequent iron(III)-catalyzed C-C bond cleavage, showcasing their potential for further chemical transformations. For example, 2-aminobenzonitriles can be synthesized from 2-arylindoles through these reactions, indicating the versatility of nitriles in organic synthesis (Chen et al., 2018).
Physical Properties Analysis
The physical properties of nitrile compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups affects their dipole moment, stability, and interaction with electric fields, which is crucial for applications in materials science and molecular electronics (Graneek, Bailey, & Schnell, 2018).
Scientific Research Applications
Application 1: Organic Light Emitting Diodes (OLEDs)
- Scientific Field : Organic Electronics
- Summary of Application : 3-Ethenylbenzonitrile is used in the synthesis of novel fluorescent materials, which are suitable for OLED applications .
- Methods of Application : The fluorescent materials are designed and synthesized by linking a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE) through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety .
- Results or Outcomes : These materials exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution. Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100%. The OLEDs fabricated from these compounds had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .
Application 2: Fluorescent Probes for Parkinson’s Disease
- Scientific Field : Biomedical Research
- Summary of Application : 3-Ethenylbenzonitrile is used in the design of “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Safety And Hazards
The safety information for 3-Ethenylbenzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
3-ethenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHXBYYQCPWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968030 | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylbenzonitrile | |
CAS RN |
5338-96-5 | |
Record name | NSC3446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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